molecular formula C7H6INO2 B091180 1-Iodo-2-methyl-3-nitrobenzene CAS No. 41252-98-6

1-Iodo-2-methyl-3-nitrobenzene

Cat. No.: B091180
CAS No.: 41252-98-6
M. Wt: 263.03 g/mol
InChI Key: ZVAKFJFOGUFJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a nitro group

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2-methyl-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This process allows this compound to effectively interact with its targets and induce changes in their structure .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives . By substituting a hydrogen atom on the benzene ring with an iodine atom, this compound can alter the properties of the original compound and potentially affect its downstream reactions .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which can influence its metabolism . The compound’s lipophilicity (Log Po/w) is 1.87 (iLOGP), indicating its potential for bioaccumulation .

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially affecting its reactivity and interactions with other molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it should be stored in a dark place, sealed in dry, at room temperature . Moreover, its solubility in water is low, which can influence its distribution and action in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 2-methyl-1-iodobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Biological Activity

1-Iodo-2-methyl-3-nitrobenzene (IMNB) is an organic compound with notable biological activities, primarily due to its unique molecular structure comprising an iodine atom, a methyl group, and a nitro group. The compound has been studied for its potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of IMNB, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆INO₂
  • Molecular Weight : 221.03 g/mol
  • Key Functional Groups : Nitro group (-NO₂), Iodo group (-I), Methyl group (-CH₃)

The presence of these groups influences the compound's reactivity and interaction with biological targets.

Electrophilic Aromatic Substitution

IMNB primarily interacts with biological molecules through electrophilic aromatic substitution. The mechanism can be summarized as follows:

  • Electrophile Formation : The iodine atom acts as an electrophile, forming a sigma bond with the benzene ring.
  • Intermediate Formation : This reaction generates a positively charged intermediate.
  • Deprotonation : A proton is removed from the intermediate, resulting in a substituted benzene derivative.

This substitution process allows IMNB to modify the structure of target molecules, potentially altering their biological functions.

Herbicidal Properties

IMNB has been identified as a selective herbicide, particularly effective against certain weeds and grasses. It inhibits specific enzymes involved in plant growth processes, such as formylation and acylation, which are crucial for protein synthesis and cell division. By disrupting these pathways, IMNB effectively stunts plant growth.

Pharmacokinetics

The pharmacokinetic profile of IMNB suggests high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier. This characteristic enhances its potential as a pharmaceutical agent.

Study 1: Herbicidal Efficacy

A study investigated the herbicidal activity of IMNB against common agricultural weeds. Results indicated that IMNB effectively inhibited the growth of target species at concentrations as low as 100 µg/mL. The compound was shown to disrupt photosynthesis and protein synthesis in treated plants.

Study 2: Antimicrobial Potential

Another study explored the antimicrobial activity of nitro-substituted benzene derivatives, including IMNB. The findings revealed that these compounds exhibited varying degrees of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at 50 µg/mL .

Summary of Biological Activities

Biological ActivityMechanismEffective ConcentrationReferences
HerbicidalEnzyme inhibition (formylation/acylation)100 µg/mL
AntimicrobialCytochrome P450 inhibition50 µg/mL

Properties

IUPAC Name

1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKFJFOGUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468219
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41252-98-6
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 4
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 5
1-Iodo-2-methyl-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Iodo-2-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.